2-(2,4-DICHLOROPHENOXY)-2-METHYL-1-MORPHOLINO-1-PROPANONE
Overview
Description
2-(2,4-Dichlorophenoxy)-2-methyl-1-morpholino-1-propanone is a synthetic organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group, a morpholino group, and a propanone moiety. This compound is primarily used in agricultural settings as a herbicide to control broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-2-methyl-1-morpholino-1-propanone typically involves the reaction of 2,4-dichlorophenol with 2-chloro-2-methylpropanoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with morpholine to yield the final product. The reaction conditions generally include:
Temperature: 0-5°C for the initial reaction, followed by room temperature for the subsequent steps.
Solvent: Dichloromethane or another suitable organic solvent.
Reaction Time: Several hours, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure product.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-2-methyl-1-morpholino-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-2-methyl-1-morpholino-1-propanone has several scientific research applications, including:
Chemistry: Used as a model compound in studies of herbicide action and degradation.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the formulation of herbicides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-2-methyl-1-morpholino-1-propanone involves its interaction with plant hormones, specifically auxins. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and related signaling pathways, which are disrupted by the compound, causing abnormal cell division and elongation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2-Methyl-4-chlorophenoxyacetic Acid (MCPA): Another phenoxy herbicide with comparable applications.
Uniqueness
2-(2,4-Dichlorophenoxy)-2-methyl-1-morpholino-1-propanone is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and stability, making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-2-methyl-1-morpholin-4-ylpropan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO3/c1-14(2,13(18)17-5-7-19-8-6-17)20-12-4-3-10(15)9-11(12)16/h3-4,9H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJDWBXNYGXOIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCOCC1)OC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.